tert-butyl 3-(2-bromophenyl)propanoate
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Overview
Description
tert-Butyl 3-(2-bromophenyl)propanoate: is an organic compound that features a tert-butyl ester group attached to a 3-(2-bromophenyl)propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-bromophenyl)propanoate typically involves the esterification of 3-(2-bromophenyl)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 3-(2-bromophenyl)propanoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form the corresponding tert-butyl 3-(2-phenyl)propanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of tert-butyl 3-(2-hydroxyphenyl)propanoate or tert-butyl 3-(2-aminophenyl)propanoate.
Reduction: Formation of tert-butyl 3-(2-phenyl)propanoate.
Oxidation: Formation of 3-(2-bromophenyl)propanoic acid.
Scientific Research Applications
Chemistry: tert-Butyl 3-(2-bromophenyl)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including polymer synthesis and surface coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-bromophenyl)propanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom can participate in substitution reactions, while the ester group can undergo hydrolysis or transesterification. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
- tert-Butyl 3-(4-bromophenyl)propanoate
- tert-Butyl 3-(2-chlorophenyl)propanoate
- tert-Butyl 3-(2-fluorophenyl)propanoate
Comparison: tert-Butyl 3-(2-bromophenyl)propanoate is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to its chlorinated and fluorinated analogs, the bromine atom provides different steric and electronic effects, making it more suitable for specific synthetic applications.
Properties
IUPAC Name |
tert-butyl 3-(2-bromophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-13(2,3)16-12(15)9-8-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSDVDZTQITVQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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